molecular formula C6H15SeSi B14720709 Triethylsilylhydroselenide

Triethylsilylhydroselenide

Cat. No.: B14720709
M. Wt: 194.24 g/mol
InChI Key: SNMAEIRMFOVPNB-UHFFFAOYSA-N
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Description

Triethylsilylhydroselenide is an organoselenium compound of significant interest in research and development, particularly as a precursor in synthetic chemistry and advanced materials fabrication. While specific data on this compound is limited, its value is derived from its structural similarity to other well-characterized silyl hydroselenides, such as triisopropylsilylhydroselenide (iPr3Si-SeH), which can be synthesized from the corresponding hydrosilane and elemental selenium . Compounds of this class are primarily utilized as efficient sources of nucleophilic selenium or as volatile selenium precursors for thin-film deposition techniques. In organic synthesis, silyl hydroselenides can serve as versatile reagents for the introduction of selenium-containing functional groups, enabling the construction of complex molecules, including heterocycles and selenide derivatives, under controlled conditions . In the field of materials science, volatile and thermally stable selenium precursors are critical for manufacturing thin films of metal selenides via Atomic Layer Deposition (ALD) . These metal selenide films, such as molybdenum selenide (MoSe2) and tungsten selenide (WSe2), are semiconducting materials with applications in electronics, spintronics, and catalysis . The Se-H bond in this compound is a key functional handle for its reactivity, allowing it to participate in various chemical transformations. Researchers value this compound for its potential to generate selenolate anions or to transfer the selenium moiety in a controlled manner. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H15SeSi

Molecular Weight

194.24 g/mol

InChI

InChI=1S/C6H15SeSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3

InChI Key

SNMAEIRMFOVPNB-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)[Se]

Origin of Product

United States

Contextualization Within Organoselenium Chemistry: an Overview of the Chalcogen Group 16 Elements

Organoselenium chemistry is a specialized field that investigates the properties, structure, and reactivity of chemical compounds containing a carbon-selenium bond. wikipedia.org Selenium (Se) is a member of Group 16 of the periodic table, also known as the chalcogens, or the oxygen family. allen.inwikipedia.org This group also includes oxygen (O), sulfur (S), tellurium (Te), and the radioactive element polonium (Po). allen.in The term "chalcogen" originates from the Greek words "khalkos" (meaning copper) and "genēs" (meaning born or produced), reflecting the prevalence of these elements in metal ores as oxides and sulfides. wikipedia.orgsciencenotes.org

The elements of Group 16 share a common valence electron configuration of ns²np⁴, which results in similar chemical behaviors and properties. allen.in However, there are also clear trends and differences as one moves down the group. For instance, electronegativity decreases, and atomic radius increases with higher atomic numbers. sciencenotes.orgnumberanalytics.com While oxygen is a highly reactive, colorless gas essential for life, sulfur, selenium, and tellurium are solids at room temperature. numberanalytics.comlibretexts.org Selenium exists in multiple allotropic forms, including a gray metallic form and a red non-metallic form. numberanalytics.com

The chemistry of organoselenium compounds is often compared to that of their sulfur analogs (organosulfur compounds) due to their proximity in the same group. However, the carbon-selenium (C-Se) bond is weaker and longer than the carbon-sulfur (C-S) bond, making organoselenium compounds generally more reactive. wikipedia.org Specifically, the C-Se bond has a dissociation energy of approximately 234 kJ/mol and a length of about 198 pm, whereas the C-S bond has a dissociation energy of 272 kJ/mol and a length of 181 pm. wikipedia.org This difference in bond strength and length contributes to the unique reactivity of organoselenium compounds, which are utilized in a variety of organic reactions. wikipedia.org

Interactive Table: Properties of Chalcogen Group 16 Elements

ElementSymbolAtomic NumberElectron ConfigurationElectronegativity (Pauling Scale)Atomic Radius (pm)
OxygenO8[He] 2s²2p⁴3.4460
SulfurS16[Ne] 3s²3p⁴2.58100
SeleniumSe34[Ar] 3d¹⁰4s²4p⁴2.55115
TelluriumTe52[Kr] 4d¹⁰5s²5p⁴2.1140
PoloniumPo84[Xe] 4f¹⁴5d¹⁰6s²6p⁴2.0190

Comparative Analysis of Selenium Hydrides and Organosilylhydroselenides

Selenium hydrides, such as hydrogen selenide (B1212193) (H₂Se), and organosilylhydroselenides, such as triethylsilylhydroselenide ((C₂H₅)₃SiSeH), represent two distinct classes of selenium-containing compounds with notable differences in their structure, stability, and reactivity.

Hydrogen selenide is the simplest inorganic hydride of selenium. It is a colorless, flammable, and highly toxic gas with an unpleasant odor. The H-Se bond is relatively weak, and the molecule is acidic, with a pKa of 3.8, making it more acidic than hydrogen sulfide (B99878) (H₂S) (pKa 7.0). wikipedia.org The high toxicity and volatility of H₂Se limit its direct application in many synthetic procedures.

In contrast, organosilylhydroselenides are organometallic compounds where a silyl (B83357) group (R₃Si-) is bonded to a hydroselenide (-SeH) moiety. The introduction of the silyl group, particularly a bulky one like triethylsilyl, significantly modifies the properties of the hydroselenide functional group. This compound is generally more stable and less volatile than H₂Se, making it a more manageable and safer reagent for introducing the -SeH group in organic synthesis. The Si-Se bond is also relatively labile, allowing for the transfer of the hydroselenide group under specific reaction conditions.

The reactivity of these two types of compounds also differs. While H₂Se can act as a reducing agent and a source of the selenide ion (Se²⁻), organosilylhydroselenides are primarily used as nucleophilic reagents to introduce the -SeH group. The silyl group can be readily cleaved, often by fluoride (B91410) ions or other nucleophiles, to generate the active selenol in situ. This controlled generation of the reactive species is a key advantage of using organosilylhydroselenides in organic synthesis.

Interactive Table: Comparison of Selenium Hydride and this compound

PropertyHydrogen Selenide (H₂Se)This compound ((C₂H₅)₃SiSeH)
Formula H₂Se(C₂H₅)₃SiSeH
Molar Mass 80.98 g/mol 209.28 g/mol
Physical State Colorless gasLiquid
Stability Thermally unstableMore stable than H₂Se
Acidity (pKa) 3.8 wikipedia.orgNot readily available, but the Se-H bond is acidic
Primary Use Source of selenide ionsNucleophilic source of the -SeH group

Historical Trajectories and Key Milestones in Silylhydroselenide Research

The exploration of organoselenium compounds dates back to 1836 with the first synthesis of diethyl selenide (B1212193). wikipedia.org However, the specific subfield of silylhydroselenides is a more recent development within the broader context of organoselenium and organosilicon chemistry. The initial impetus for investigating these compounds arose from the need for more stable and manageable sources of the hydroselenide group compared to the highly toxic and volatile hydrogen selenide.

A significant milestone in this area was the development of synthetic methods to create the Si-Se bond. Early research focused on the reactions of silyl (B83357) halides with metal selenides or hydroselenides. These initial studies laid the groundwork for the synthesis of a variety of silylselenide derivatives.

The late 20th and early 21st centuries saw a surge in interest in organoselenium chemistry, driven by the discovery of the biological importance of selenium and the utility of organoselenium reagents in organic synthesis. nih.govresearchgate.net This period marked the development of more sophisticated silylhydroselenide reagents, including triethylsilylhydroselenide. Researchers began to systematically investigate their reactivity and explore their applications in various chemical transformations.

Key developments include the use of silylhydroselenides as precursors for the synthesis of metal selenide quantum dots and nanoparticles, materials with important applications in electronics and photovoltaics. In organic synthesis, the use of this compound as a nucleophilic selenating agent for the preparation of selenols, diselenides, and other selenium-containing functional groups became more widespread. The ability to generate the reactive selenol in situ under mild conditions has been a major driver for its adoption in complex molecule synthesis.

Significance of Triethylsilylhydroselenide in Modern Organoselenium Chemistry

Direct Synthetic Routes to Silicon-Selenium Bond Formation in Silylhydroselenides

The direct formation of a silicon-selenium bond is the cornerstone of silylhydroselenide synthesis. These methods typically involve the reaction of a silicon electrophile with a selenium nucleophile or vice versa.

Hydride Generation Techniques Adapted for Silylhydroselenides

Hydride generation is a well-established technique, particularly in analytical chemistry for the determination of elements like selenium. researchgate.netdoubtnut.com This methodology can be adapted for the synthesis of silylhydroselenides. The core principle involves the in-situ generation of hydrogen selenide (H₂Se) or a hydroselenide anion (HSe⁻), which then reacts with a suitable triethylsilyl electrophile.

One plausible approach involves the reaction of a metal selenide, such as lithium selenide (Li₂Se), with a proton source to generate H₂Se, which is then trapped by a reactive triethylsilyl species. Lithium selenide itself can be synthesized by the reaction of elemental selenium with lithium triethylborohydride or by the reduction of selenium with lithium in liquid ammonia. wikipedia.org

A key reagent in hydride generation is sodium borohydride (B1222165) (NaBH₄), which can reduce elemental selenium to form sodium hydroselenide (NaHSe). nih.govnih.gov This in-situ generated hydroselenide can then react with a triethylsilyl halide, such as triethylsilyl chloride, to yield this compound. The reaction is typically performed in an inert atmosphere to prevent the oxidation of the highly reactive hydroselenide intermediate.

Another potential route involves the use of complex hydrides like lithium aluminum hydride (LiAlH₄). researchgate.netchemistrysteps.comyoutube.com The reaction of LiAlH₄ with elemental selenium can produce a lithium aluminum selenohydride complex, which can subsequently react with triethylsilyl chloride to form the desired product. doubtnut.com

Table 1: Potential Hydride Generation Routes to this compound

Selenium SourceHydride SourceSilyl (B83357) SubstrateProposed Product
Elemental SeleniumSodium BorohydrideTriethylsilyl ChlorideThis compound
Lithium SelenideAcid (in situ H₂Se)Triethylsilyl ChlorideThis compound
Elemental SeleniumLithium Aluminum HydrideTriethylsilyl ChlorideThis compound

Direct Coupling Reactions between Hydroselenide Precursors and Silyl Substrates

Direct coupling reactions provide a straightforward method for the formation of the Si-Se bond. These reactions typically involve a pre-formed hydroselenide salt or a silyl anion reacting with a suitable electrophile.

A common strategy is the reaction of an alkali metal hydroselenide with a triethylsilyl halide. For instance, sodium hydroselenide, which can be prepared from sodium borohydride and selenium, can act as a potent nucleophile to displace the halide from triethylsilyl chloride. nih.govnih.gov

Alternatively, a silyl anion could be employed. The reaction of a triethylsilyl-metal species, such as triethylsilyllithium, with elemental selenium would lead to the formation of a lithium triethylsilylselenide intermediate. Subsequent protonation with a mild acid would then yield this compound. The synthesis of silyl anions can be achieved by the reduction of the corresponding silyl halide with an alkali metal.

Another approach involves the direct reaction of triethylsilane with elemental selenium. dakenchem.comwikipedia.orgorganic-chemistry.orgmsu.edu This reaction may require elevated temperatures or the use of a catalyst to facilitate the insertion of selenium into the Si-H bond.

Table 2: Direct Coupling Strategies for this compound Synthesis

Hydroselenide/Silyl PrecursorSilyl/Selenium SubstrateKey Reaction TypeProposed Product
Sodium HydroselenideTriethylsilyl ChlorideNucleophilic SubstitutionThis compound
TriethylsilyllithiumElemental SeleniumNucleophilic AdditionThis compound
TriethylsilaneElemental SeleniumInsertion ReactionThis compound

Mechanochemical Synthesis Approaches for Organoselenium Compounds: Relevance to this compound

Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, has emerged as a green and efficient alternative to traditional solution-based methods. This technique is particularly relevant for the synthesis of organoselenium compounds.

Recent studies have demonstrated the rapid synthesis of various organoselenium compounds by grinding together elemental selenium, a metal (such as magnesium or zinc), and an organic halide. This approach could potentially be adapted for the synthesis of this compound. For instance, the ball-milling of elemental selenium, magnesium, and triethylsilyl chloride could lead to the formation of the desired product. The mechanical forces generated during milling can activate the selenium and facilitate the reaction with the silyl halide.

The advantages of mechanochemical synthesis include significantly reduced reaction times, the avoidance of bulk solvents, and often milder reaction conditions. While specific examples for the synthesis of this compound via mechanochemistry are not yet prevalent in the literature, the successful application of this technique to a wide range of organoselenium compounds suggests its high potential in this area.

Catalytic Strategies in Organoselenium Synthesis Applicable to this compound

Catalysis offers powerful tools for the formation of carbon-selenium and, by extension, silicon-selenium bonds. These methods can provide higher efficiency, selectivity, and functional group tolerance compared to stoichiometric reactions.

Transition Metal-Mediated C-Se and Si-Se Bond Formations

Transition metal catalysis has been extensively explored for the formation of C-Se bonds, and these principles can be applied to the synthesis of Si-Se bonds. Copper-catalyzed reactions are particularly prominent in this field. For example, copper iodide (CuI) has been used to catalyze the reaction between elemental selenium, an organic halide, and a suitable coupling partner. researchgate.net

A plausible catalytic cycle for the synthesis of this compound could involve the oxidative addition of triethylsilyl halide to a low-valent copper catalyst, followed by reaction with a selenium source and subsequent reductive elimination to yield the product and regenerate the catalyst.

Other transition metals like palladium and nickel have also been employed in C-Se bond formation and could potentially be adapted for Si-Se bond synthesis. These metals can facilitate cross-coupling reactions between a silyl-metal species and a selenium electrophile, or vice versa.

Ligand Design Considerations for Silylhydroselenide Precursors in Catalysis

The design of ligands plays a crucial role in transition metal catalysis, influencing the reactivity, stability, and selectivity of the catalytic system. In the context of synthesizing silylhydroselenides, the choice of ligand can be critical for promoting the desired bond formation.

For copper-catalyzed reactions, ligands such as 1,10-phenanthroline (B135089) and various phosphines have been shown to be effective. researchgate.net These ligands can stabilize the copper catalyst, modulate its electronic properties, and facilitate the key steps in the catalytic cycle. For the synthesis of this compound, ligands that can accommodate the steric bulk of the triethylsilyl group and promote the activation of the selenium source would be desirable.

In palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are commonly used. The electronic and steric properties of the phosphine can be tuned to optimize the catalytic activity. For instance, bulky, electron-rich phosphines can promote the oxidative addition and reductive elimination steps. The design of ligands that can specifically facilitate Si-Se bond formation is an active area of research with the potential to significantly advance the synthesis of silylhydroselenides.

Green Chemistry Principles and Sustainable Practices in Silylhydroselenide Synthesis

The synthesis of highly reactive compounds such as this compound and its analogs presents inherent challenges that are increasingly being addressed through the lens of green chemistry. The focus is on developing synthetic routes that are not only efficient but also minimize environmental impact and enhance safety. Key principles of green chemistry, including atom economy, use of safer solvents and reagents, and energy efficiency, are paramount in the modern synthesis of silylhydroselenides.

Atom Economy and Waste Minimization:

Traditional methods for the synthesis of silylhydroselenides can generate significant waste. Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. numberanalytics.comomnicalculator.com The concept of atom economy is a crucial metric in this regard, calculating the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. libretexts.orgbuecher.deyoutube.com Another important metric is the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. youtube.com

Consider a hypothetical synthesis of this compound. By analyzing the atom economy and E-factor of different synthetic routes, chemists can select the most sustainable option. For instance, a reaction with a high atom economy and a low E-factor is preferred as it indicates a more efficient and less wasteful process.

Interactive Data Table: Green Chemistry Metrics for a Hypothetical Silylhydroselenide Synthesis

MetricFormulaIdeal ValueSignificance in Silylhydroselenide Synthesis
Atom Economy (%) (MW of product / Σ MW of reactants) x 100100%Maximizes the incorporation of reactant atoms into the final silylhydroselenide, reducing byproducts.
E-Factor Total waste (kg) / Product (kg)0A lower value indicates less waste generation per unit of silylhydroselenide produced.

Safer Solvents and Reagents:

The choice of solvents and reagents is a critical aspect of green synthesis. Many traditional organic solvents are volatile, toxic, and flammable. Research is ongoing to replace these with greener alternatives such as ionic liquids, supercritical fluids, or even solvent-free reaction conditions. ejcmpr.comrsc.org In the context of silylhydroselenide synthesis, which often requires anhydrous and inert conditions, the selection of less hazardous solvents that meet these criteria is a key area of development.

Furthermore, the development of synthetic routes that avoid pyrophoric or highly toxic reagents is a primary goal. Catalytic methods for the formation of the silicon-selenium (Si-Se) bond are being explored to replace stoichiometric reagents that are often hazardous and generate significant waste. acs.orgresearchgate.net

Energy Efficiency:

Reducing energy consumption is another cornerstone of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can enable Si-Se bond formation under milder conditions, thereby lowering the energy input required for the synthesis. bohrium.com Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Purification and Isolation Protocols for Highly Reactive Silylhydroselenides

The high reactivity and sensitivity to air and moisture of silylhydroselenides, including this compound, necessitate specialized purification and isolation techniques. These protocols must be conducted under a strictly inert atmosphere to prevent decomposition of the product. Schlenk line and glovebox techniques are indispensable for these manipulations. libretexts.orgschlenklinesurvivalguide.comyork.ac.uk

Inert Atmosphere Techniques:

All purification and isolation steps must be performed under an inert atmosphere of nitrogen or argon. A Schlenk line is a standard piece of equipment that allows for the manipulation of air-sensitive compounds using a dual manifold for vacuum and inert gas. libretexts.orgschlenklinesurvivalguide.comyork.ac.uk This enables solvents to be removed under reduced pressure and the product to be handled in a non-reactive environment. For more complex manipulations or when handling particularly sensitive compounds, a glovebox provides a controlled inert atmosphere environment.

Distillation:

For volatile liquid silylhydroselenides like this compound, vacuum distillation is a common and effective purification method. libretexts.org This technique allows for the separation of the desired product from less volatile impurities at a lower temperature, which is crucial to prevent thermal decomposition. The distillation is performed using a Schlenk line to maintain an inert atmosphere throughout the process.

Interactive Data Table: Purification Techniques for Silylhydroselenides

TechniqueDescriptionApplicability for SilylhydroselenidesKey Considerations
Vacuum Distillation Separation of liquids based on boiling point differences at reduced pressure.Suitable for volatile liquid silylhydroselenides like this compound.Must be performed under a dynamic inert atmosphere (Schlenk line). Lower temperature prevents decomposition.
Cannula Filtration Transfer of a solution through a filter-tipped tube (cannula) to separate a solid from a liquid under inert atmosphere. schlenklinesurvivalguide.comschlenklinesurvivalguide.comyoutube.comwikipedia.orgUseful for removing solid impurities from a solution of a silylhydroselenide before distillation or for isolating a solid silylhydroselenide from a reaction mixture.Requires careful manipulation to avoid clogging the cannula.
Preparative Gas Chromatography (Prep GC) Separation of volatile compounds in the gas phase followed by collection of the purified fractions. uochb.cznih.govresearchgate.netnih.govPotentially applicable for the purification of small quantities of highly volatile silylhydroselenides.The thermal stability of the silylhydroselenide at the column temperature must be considered to avoid on-column decomposition.
Low-Temperature Recrystallization Purification of solid compounds by dissolving them in a suitable solvent at a higher temperature and allowing them to crystallize upon cooling.Applicable to solid silylhydroselenide derivatives.The entire process, including filtration of the crystals, must be carried out under an inert atmosphere.

Filtration and Cannula Transfer:

When solid impurities need to be removed from a solution of a silylhydroselenide, or when a solid silylhydroselenide needs to be isolated, inert atmosphere filtration techniques are employed. Cannula filtration involves the use of a long, flexible tube with a filter at one end to transfer the liquid phase, leaving the solid behind. schlenklinesurvivalguide.comschlenklinesurvivalguide.comyoutube.comwikipedia.org This is a common procedure performed on a Schlenk line. For larger quantities or finer solids, a Schlenk filter, which is a glass frit incorporated into a piece of glassware with stopcocks for inert gas and vacuum, can be used.

Chromatographic Methods:

While challenging due to the reactivity of silylhydroselenides, chromatographic techniques can be adapted for their purification. Preparative Gas Chromatography (GC) may be suitable for small-scale purification of volatile and thermally stable silylhydroselenides. uochb.cznih.govresearchgate.netnih.gov The entire system must be scrupulously free of air and moisture. For less volatile or solid silylhydroselenides, column chromatography can be performed in a glovebox or using a closed system under inert gas pressure. The choice of stationary and mobile phases is critical to avoid decomposition of the product on the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of this compound, providing atom-specific information about the chemical environment, connectivity, and dynamics.

Proton (¹H) NMR Spectroscopic Analysis for Ligand Characterization

Proton (¹H) NMR spectroscopy is fundamental for characterizing the organic ligands attached to the silicon atom in this compound. The triethylsilyl group, (CH₃CH₂)₃Si, presents a distinct spectroscopic signature. The methylene (B1212753) (CH₂) protons typically appear as a quartet due to coupling with the adjacent methyl (CH₃) protons, while the methyl protons manifest as a triplet.

The most characteristic feature in the ¹H NMR spectrum of this compound is the signal corresponding to the proton directly bonded to the selenium atom (Se-H). This hydroselenide proton is highly sensitive to its electronic environment and typically appears as a singlet. In analogous compounds like other trialkylsilylhydroselenides, this proton resonates in a specific region of the spectrum. The precise chemical shift of this proton provides valuable information about the electron density at the selenium atom.

Proton Type Typical Chemical Shift (δ) Range (ppm) Multiplicity Coupling Constant (J) (Hz)
Se-H VariableSingletN/A
Si-CH ₂-CH₃~0.5 - 1.0Quartet~7-8
Si-CH₂-CH~0.9 - 1.2Triplet~7-8
Note: Data is based on typical values for trialkylsilyl compounds and may vary for this compound.

Carbon-13 (¹³C) NMR Spectroscopic Analysis of this compound Framework

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the triethylsilyl group. libretexts.orgyoutube.com In a proton-decoupled ¹³C NMR spectrum, two distinct signals are expected for the triethylsilyl moiety: one for the methylene carbons (Si-CH₂) and another for the methyl carbons (Si-CH₂-CH₃).

The chemical shifts of these carbons are influenced by the electronegativity of the adjacent silicon atom. libretexts.org Carbons directly attached to silicon are typically found at a characteristic upfield position compared to their purely organic counterparts. libretexts.org The precise chemical shift values can be influenced by the nature of the substituent on the selenium atom, although in this case, it is a single proton.

Carbon Type Typical Chemical Shift (δ) Range (ppm)
Si-C H₂-CH₃~8 - 12
Si-CH₂-C H₃~7 - 9
Note: Data is based on typical values for trialkylsilyl compounds and may vary for this compound.

Selenium-77 (B1247304) (⁷⁷Se) NMR Spectroscopy: A Diagnostic Tool in Organoselenium Chemistry

With a natural abundance of 7.63% and a spin of ½, the ⁷⁷Se nucleus is a powerful probe for directly studying the selenium environment in molecules like this compound. huji.ac.il ⁷⁷Se NMR offers a very wide chemical shift range, making it highly sensitive to subtle changes in the electronic structure around the selenium atom. huji.ac.il

The ⁷⁷Se chemical shift (δ(⁷⁷Se)) is a key parameter obtained from these studies. For selenols (R-SeH) and their silyl derivatives, the chemical shift is highly indicative of the selenium's oxidation state and coordination environment. In related selenol compounds, the ⁷⁷Se chemical shift is observed in a characteristic range, and similar values are expected for this compound. For instance, the ⁷⁷Se chemical shifts for selenols are typically around -80 ppm relative to (CH₃)₂Se, while the corresponding selenolates (R-Se⁻) are found further upfield, in the range of -240 to -270 ppm. cdnsciencepub.com The chemical shift for silyl selenides falls within a broad range, and for this compound, it is anticipated to be in the region characteristic of monosubstituted selenides.

Spin-spin coupling between ⁷⁷Se and other NMR-active nuclei provides invaluable information about the bonding framework.

¹J(⁷⁷Se–¹H): The one-bond coupling constant between selenium-77 and the directly attached proton is a direct measure of the s-character of the Se-H bond. This coupling is a significant diagnostic tool for confirming the presence of the Se-H moiety.

¹J(⁷⁷Se–¹³C) and ²J(⁷⁷Se–¹³C): While there is no direct Se-C bond in this compound, two-bond coupling (²J(⁷⁷Se-Si-¹³C)) can sometimes be observed, providing information about the connectivity through the silicon atom. In general organoselenium compounds, one-bond ⁷⁷Se-¹³C coupling constants are typically in the range of 100 Hz, while two- and three-bond couplings are smaller, ranging from 5 to 35 Hz. huji.ac.il

²J(⁷⁷Se–¹H): The two-bond coupling between ⁷⁷Se and the methylene protons of the ethyl groups (⁷⁷Se-Si-C-¹H) can also be observed and provides further structural confirmation.

Coupling Constant Typical Value (Hz)
¹J(⁷⁷Se–¹H)Expected to be significant
¹J(⁷⁷Se–¹³C)~100 (for direct bond)
²/³J(⁷⁷Se–¹³C)5 - 35
²/³J(⁷⁷Se–¹H)Variable, typically small
Note: These are general ranges for organoselenium compounds and specific values for this compound may differ.

The spin-lattice relaxation time (T₁) of the ⁷⁷Se nucleus is primarily governed by the chemical shift anisotropy (CSA) mechanism. netlify.apprsc.org T₁ values are sensitive to the molecular size, shape, and the flexibility of the molecule in solution. For relatively small molecules like this compound, spin-rotation can also be a contributing relaxation mechanism. netlify.app

Measuring the T₁ of the ⁷⁷Se nucleus can provide insights into the molecular tumbling rate and the local dynamics around the selenium atom. The temperature dependence of T₁ can further help to distinguish between different relaxation mechanisms. For instance, a decrease in T₁ with increasing temperature is characteristic of the spin-rotation mechanism. netlify.app In larger systems, T₁ values are crucial for optimizing the parameters of ⁷⁷Se NMR experiments to achieve adequate signal-to-noise in a reasonable time.

Mass Spectrometry (MS) for Compositional and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the elemental composition and structure of a compound. In the context of this compound, mass spectrometry is instrumental in confirming its molecular weight and elucidating its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry and Isotopic Signature Interpretation for Selenium

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. researchgate.netnih.gov This capability is particularly crucial for compounds like this compound due to the unique isotopic distribution of selenium.

Selenium has six stable isotopes with the following natural abundances:

IsotopeNatural Abundance (%)
74Se0.89
76Se9.37
77Se7.63
78Se23.77
80Se49.61
82Se8.73

This table presents the natural isotopic abundances of Selenium, which create a characteristic pattern in mass spectrometry. acs.orgnih.gov

This distinct isotopic pattern serves as a "signature" for selenium-containing compounds in a mass spectrum. nju.edu.cnnih.gov In the high-resolution mass spectrum of this compound, the molecular ion peak will appear as a cluster of peaks reflecting these isotopic abundances. By analyzing the m/z values and relative intensities of these isotopic peaks, researchers can unequivocally confirm the presence of a single selenium atom in the molecule and determine its precise elemental formula. The ability of HRMS to resolve these isotopic peaks from other potential isobaric interferences is a key advantage. acs.org

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and then the resulting fragment ions are analyzed. nationalmaglab.orgunt.edu This process provides detailed structural information by revealing how the molecule breaks apart. For this compound, tandem MS can be used to understand the bonding and connectivity of the atoms.

The fragmentation of organosilicon compounds often involves characteristic losses of alkyl groups from the silicon atom. nih.gov In the case of this compound, collision-induced dissociation (CID) in the gas phase would likely lead to the following fragmentation pathways:

Loss of an ethyl group (C2H5): This would result in a prominent fragment ion corresponding to [ (C2H5)2SiSeH ]+.

Loss of ethene (C2H4) via a rearrangement: This is another common fragmentation pathway for ethyl-substituted silicon compounds.

Cleavage of the Si-Se bond: This would generate ions corresponding to the triethylsilyl cation [ (C2H5)3Si ]+ and the hydroselenide anion [ SeH ]- or related radical species.

Sequential loss of ethyl groups: Further fragmentation of the initial fragments can lead to the loss of additional ethyl groups.

By analyzing the masses of the precursor and fragment ions, a detailed fragmentation map can be constructed, providing strong evidence for the proposed structure of this compound.

Precursor IonFragmentation PathwayProbable Fragment Ion
[ (C2H5)3SiSeH ]+Loss of an ethyl radical[ (C2H5)2SiSeH ]+
[ (C2H5)3SiSeH ]+Cleavage of Si-Se bond[ (C2H5)3Si ]+
[ (C2H5)2SiSeH ]+Loss of a second ethyl radical[ (C2H5)SiSeH ]+

This table illustrates the expected primary fragmentation pathways for this compound in a tandem mass spectrometry experiment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. ufl.edukhanacademy.org

For this compound, the key vibrational modes of interest are the Si-H, Si-C, C-H, and the Si-Se bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ufl.edu The Si-H stretching vibration is particularly diagnostic, typically appearing in a region of the spectrum with few other absorptions. gelest.com The positions of the Si-C and C-H stretching and bending vibrations will also be present and help to confirm the presence of the triethylsilyl group. The Si-Se stretching vibration is expected to appear at a lower frequency due to the larger mass of the selenium atom.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.govnih.gov It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. Therefore, the Si-Se stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The symmetric stretching of the Si-C bonds would also be expected to show a strong Raman signal.

Vibrational ModeExpected Wavenumber Range (cm-1)Technique
Si-H Stretch2280-2080IR
C-H Stretch2970-2870IR, Raman
Si-C Stretch800-600IR, Raman
Si-Se Stretch400-200Raman

This table summarizes the characteristic vibrational frequencies for the key functional groups in this compound. gelest.com

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govyoutube.com While obtaining a suitable single crystal of the volatile and potentially unstable this compound itself might be challenging, its derivatives can be more amenable to crystallization.

By reacting this compound with other compounds to form stable, crystalline derivatives, X-ray crystallography can provide invaluable structural information. mdpi.com The resulting crystal structure would reveal:

Precise bond lengths and angles: The exact distances between the silicon, selenium, carbon, and hydrogen atoms, as well as the angles between the bonds, can be determined with high precision.

Intermolecular interactions: The way the molecules pack together in the crystal lattice, including any potential hydrogen bonding involving the Se-H group or other weak interactions, can be analyzed.

This detailed structural data is crucial for understanding the reactivity and properties of this compound and for validating the interpretations from other spectroscopic techniques.

Advanced Characterization Techniques for Surface and Electronic Structure of Derived Materials

When this compound is used as a precursor to synthesize other materials, such as thin films or nanoparticles, advanced characterization techniques are necessary to probe their surface and electronic properties.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides information about the local electronic structure and orientation of molecules on surfaces or in thin films. By tuning the energy of the X-rays around the absorption edge of a specific element (e.g., silicon or selenium), NEXAFS can probe the unoccupied electronic states of that element.

For materials derived from this compound, NEXAFS could be used to:

Determine the chemical state of selenium and silicon: The precise energy of the absorption edge is sensitive to the oxidation state and local chemical environment of the absorbing atom. This can reveal how the this compound has transformed during the material synthesis process.

Investigate the orientation of molecular fragments: In ordered thin films, the intensity of NEXAFS features can vary with the polarization of the incident X-rays, allowing for the determination of the orientation of specific chemical bonds with respect to the substrate surface.

Characterize the unoccupied molecular orbitals: The fine structure in the NEXAFS spectrum corresponds to transitions of core electrons to unoccupied molecular orbitals, providing a map of the empty electronic states of the material.

This information is critical for understanding the surface chemistry and electronic properties of materials synthesized using this compound, which in turn dictates their performance in various applications.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would be expected to provide detailed information about the silicon, carbon, and selenium environments.

The high-resolution XPS spectrum of this compound would exhibit peaks corresponding to the core level electrons of its constituent elements. The binding energies of these peaks are sensitive to the chemical environment of the atoms, including their oxidation states and bonding partners.

Expected XPS Data for this compound:

ElementCore LevelExpected Binding Energy (eV)Inferred Chemical State Information
SeleniumSe 3d~55 eVThe precise binding energy of the Se 3d peak would be indicative of the -1 oxidation state in the hydroselenide (-SeH) group. Studies on various selenium-containing amino acids have shown that the Se 3d binding energy is sensitive to the oxidation state. nih.gov For elemental selenium (oxidation state 0), the Se 3d5/2 peak is typically observed around 55.1 eV. thermofisher.com For selenides, a slight shift to lower binding energies would be anticipated.
SiliconSi 2p~101-102 eVThe Si 2p peak for silicon in a trialkylsilyl group is expected in this range. The electronegative selenium atom bonded to silicon would likely shift the Si 2p binding energy to a slightly higher value compared to tetrasubstituted silanes.
CarbonC 1s~285 eVThe C 1s spectrum would likely show a primary peak around 285 eV, characteristic of C-C and C-H bonds in the ethyl groups. A smaller, slightly shifted component might be resolvable for the carbon atoms directly bonded to the silicon atom due to the influence of the more electropositive silicon.

This table is predictive and based on typical binding energy ranges for similar chemical environments.

Detailed analysis of the peak shapes and any observed satellite peaks could provide further insights into the electronic structure of the molecule. For instance, shake-up satellites can sometimes be observed, which are indicative of specific electronic transitions accompanying the photoemission process.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org While this compound itself is a diamagnetic molecule with no unpaired electrons and therefore EPR-silent, EPR spectroscopy would be an invaluable tool for studying radical species that could be derived from it.

The homolytic cleavage of the Si-Se, Se-H, or C-H bonds in this compound under specific conditions (e.g., photolysis or reaction with radical initiators) could generate various radical species. The detection and characterization of these radicals by EPR would provide significant insights into the reaction mechanisms involving this compound.

Potential Radical Species from this compound and their Expected EPR Signatures:

Radical SpeciesGeneration MethodExpected EPR Characteristics
Triethylsilyl radical ((C₂H₅)₃Si•)Homolytic cleavage of the Si-Se bondThe EPR spectrum would be characterized by a g-factor slightly greater than the free electron value (ge ≈ 2.0023) and hyperfine coupling to the protons of the ethyl groups. Studies on various silyl radicals have shown that they are non-planar. rsc.org
Triethylsilylselanyl radical ((C₂H₅)₃SiSe•)Homolytic cleavage of the Se-H bondThis selenium-centered radical would exhibit a g-factor significantly shifted from ge due to the large spin-orbit coupling of selenium. Hyperfine coupling to the naturally abundant ⁷⁷Se isotope (I = 1/2, 7.6% abundance) would produce characteristic satellite lines, providing definitive evidence for the presence of a selenium-centered radical.

This table is predictive and based on the known EPR characteristics of analogous radical species.

The analysis of the g-factor and the hyperfine coupling constants would allow for the unambiguous identification of the radical species formed. For example, the magnitude of the proton hyperfine couplings in the triethylsilyl radical could provide information about the geometry of the radical center. Time-resolved EPR studies could also be employed to investigate the kinetics of the formation and decay of these transient radical intermediates. xpsdatabase.net

Fundamental Reactivity Modes of this compound

The reactivity of this compound can be categorized into three fundamental modes: nucleophilic, electrophilic, and radical-based. These modes are not mutually exclusive and can be operative under different reaction conditions and with various substrates.

The primary and most exploited mode of reactivity for this compound is its function as a nucleophile. The selenohydryl proton is weakly acidic, and upon deprotonation with a base, it forms the triethylsilylselenide anion, [(C₂H₅)₃SiSe]⁻. This anion is a potent nucleophile, readily participating in substitution and addition reactions.

The synthetic utility of this nucleophilic character is extensive. It is a key reagent for the introduction of the triethylsilylseleno group into organic molecules. For instance, it reacts with alkyl halides in classic Sₙ2 reactions to furnish alkyl triethylsilyl selenides. These products can serve as precursors to other organoselenium compounds.

A significant application of its nucleophilic nature is in the ring-opening of epoxides. The triethylsilylselenide anion attacks one of the carbon atoms of the epoxide ring, leading to the formation of β-hydroxyselenides after an aqueous workup. This reaction is regioselective, with the attack generally occurring at the less sterically hindered carbon atom.

The table below summarizes the nucleophilic applications of this compound with various electrophiles.

ElectrophileProduct TypeGeneral Reaction
Alkyl Halides (R-X)Alkyl Triethylsilyl Selenides(C₂H₅)₃SiSeH + Base + R-X → (C₂H₅)₃SiSeR
Epoxidesβ-Hydroxy Selenides(C₂H₅)₃SiSeH + Base + Epoxide → HO-C-C-SeSi(C₂H₅)₃
Acyl Chlorides (RCOCl)Acyl Triethylsilyl Selenides(C₂H₅)₃SiSeH + Base + RCOCl → RCOSeSi(C₂H₅)₃
Michael Acceptorsβ-Seleno Carbonyls(C₂H₅)₃SiSeH + Base + α,β-Unsaturated Carbonyl → (C₂H₅)₃SiSe-C-C-C=O

While less common than its nucleophilic counterpart, this compound can exhibit electrophilic character at the silicon atom. The silicon-selenium bond is polarized towards the more electronegative selenium atom, rendering the silicon atom susceptible to attack by strong nucleophiles.

This electrophilic behavior is often observed in reactions where a strong nucleophile displaces the selenohydride group. For example, treatment with a strong organolithium reagent (RLi) can lead to the formation of a tetraorganosilane and lithium hydroselenide. However, this mode of reactivity is generally less synthetically useful compared to its nucleophilic applications due to the high reactivity of the nucleophiles required.

This compound can participate in radical reactions, typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photolysis. nih.gov The relatively weak Se-H bond can undergo homolytic cleavage to generate a triethylsilylselanyl radical, (C₂H₅)₃SiSe•, and a hydrogen atom.

This triethylsilylselanyl radical is a key intermediate in various transformations. A prominent example is the radical-mediated hydroselenylation of alkenes and alkynes. In this process, the (C₂H₅)₃SiSe• radical adds to the carbon-carbon multiple bond, generating a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of this compound, propagating the radical chain and yielding the hydroselenylation product. This process offers a complementary approach to the ionic hydroselenylation pathway and can provide different regiochemical outcomes. One-electron chemistry, such as that seen in metalloradical catalysis, often operates through stepwise radical mechanisms. nih.gov

Characteristic Reactions Involving the Si-Se-H Moiety

The specific arrangement of silicon, selenium, and hydrogen atoms in this compound gives rise to a set of characteristic reactions, primarily hydroselenylation and condensation/substitution reactions.

Hydroselenylation, the addition of the Se-H bond across a carbon-carbon double or triple bond, is a powerful method for the synthesis of organoselenium compounds. This compound is an effective reagent for this transformation, which can proceed via either a radical or an ionic mechanism, depending on the reaction conditions and the substrate.

Radical Hydroselenylation: As mentioned earlier, in the presence of a radical initiator or UV light, the reaction proceeds through a radical chain mechanism. The addition of the triethylsilylselanyl radical to an alkene typically occurs at the less substituted carbon atom, leading to the anti-Markovnikov product.

Ionic (Lewis Acid or Base Catalyzed) Hydroselenylation: In the presence of a Lewis acid, the alkene is activated towards nucleophilic attack by the selenium atom of this compound. Conversely, a base can deprotonate the this compound, and the resulting selenide anion can add to an activated alkene, such as an α,β-unsaturated carbonyl compound (a Michael-type addition). The regiochemical outcome of the ionic hydroselenylation is dependent on the specific substrate and catalyst used.

The table below provides a comparative overview of the hydroselenylation of a generic terminal alkene, R-CH=CH₂.

Reaction TypeCatalyst/InitiatorRegioselectivityProduct
RadicalAIBN or hvAnti-MarkovnikovR-CH₂-CH₂-SeSi(C₂H₅)₃
Ionic (Lewis Acid)e.g., BF₃·OEt₂MarkovnikovR-CH(SeSi(C₂H₅)₃)-CH₃
Ionic (Base)e.g., Et₃N (on activated alkenes)Michael AdditionVaries with substrate

This compound can undergo condensation reactions with various functional groups, leading to the formation of a new bond to selenium and the elimination of a small molecule, such as water or an alcohol. For instance, it can react with alcohols under certain conditions to form alkyl triethylsilyl selenides and water, although this is not a common preparative method.

More significant are the substitution reactions where the triethylsilylseleno group replaces a leaving group. As discussed in the context of its nucleophilic reactivity, the reaction with alkyl halides is a prime example. Similarly, it can react with other electrophilic centers, such as silyl halides, to form diselenides of silicon after oxidation.

These reactions underscore the utility of this compound as a transfer agent for the "SeH" group or its silylated equivalent, providing access to a wide array of more complex organoselenium compounds.

Mechanistic Pathways of this compound-Mediated Reactions

The reactivity of this compound is characterized by the distinct behavior of the selenium atom, which can act as a potent nucleophile. This fundamental property underpins its involvement in a variety of reaction mechanisms.

Role in Chalcogenide Eliminations (e.g., Selenoxide Analogues)

While direct studies on this compound's role in selenoxide eliminations are not extensively detailed in publicly available literature, the general mechanism of selenoxide elimination provides a framework for understanding its potential involvement. Selenoxide eliminations are a cornerstone for the synthesis of alkenes from saturated precursors. The reaction proceeds through an intramolecular syn-elimination pathway, where the carbon-hydrogen and carbon-selenium bonds are co-planar in the transition state. This process is typically rapid, with most selenoxides decomposing at temperatures ranging from -50 to 40 °C. The formation of conjugated double bonds is generally favored.

In the context of this compound, it would first be converted to a corresponding alkyl or aryl selenide. Subsequent oxidation would form the selenoxide analogue. The key step is the thermal syn-elimination of this selenoxide, yielding an alkene and a selenenic acid. The stereochemistry of the resulting alkene is dictated by the syn nature of the elimination.

Sigmatropic Rearrangements Involving Selenium

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. While specific examples detailing the direct participation of this compound in these rearrangements are scarce, the behavior of analogous allylic selenoxides offers valuable mechanistic insights. A prominent example is the evitachem.com-sigmatropic rearrangement of allylic selenoxides.

This rearrangement is a powerful tool for synthesizing allylic alcohols and amines. The process typically involves the oxidation of an allylic selenide to the corresponding selenoxide. This intermediate then undergoes a evitachem.com-sigmatropic rearrangement to form an allylic selenenate, which upon hydrolysis, yields the final allylic alcohol. The transition state of this rearrangement can adopt either an endo or exo conformation, with the endo transition state generally being favored in the absence of substitution at the 2-position of the allyl group. The enantioselectivity of the rearrangement is influenced by substitutions at the 1- or (E)-3- position of the allyl group.

Selenocyclization Reaction Pathways

Selenocyclization reactions are crucial for the synthesis of selenium-containing heterocyclic compounds. These reactions can be initiated through various catalytic methods, including metal, electrochemical, and visible-light catalysis. The underlying mechanism often involves the generation of an electrophilic selenium species that subsequently participates in an intramolecular cyclization.

Although specific pathways for this compound are not well-documented, a general mechanism can be inferred. This compound can serve as a precursor to a reactive electrophilic selenium species. This species can then be attacked by an internal nucleophile within the substrate, leading to the formation of a cyclic intermediate. Subsequent reaction steps, such as deprotonation or rearrangement, would then yield the final heterocyclic product. The regioselectivity and stereoselectivity of the cyclization are dependent on the nature of the substrate and the reaction conditions.

Elucidation of Catalytic Cycles and Active Species in this compound-Assisted Catalysis

The catalytic activity of selenium compounds is a subject of ongoing research, particularly in the context of antioxidant processes. While a specific catalytic cycle for this compound is not explicitly defined in the literature, the well-studied catalytic cycle of ebselen, an antioxidant drug, provides a model.

In such cycles, the selenium-containing compound is typically oxidized by a peroxide. The resulting oxidized species, such as a seleninamide, can then react with a reducing agent, like a thiol, to regenerate the original selenium compound, thus completing the catalytic cycle. The active species in these cycles are often highly reactive selenium intermediates. In the case of this compound, it is plausible that it could participate in similar catalytic cycles, where the selenium atom undergoes a series of oxidation and reduction steps. The identification of the precise active species and the kinetics of the individual steps would be essential for a complete elucidation of its catalytic mechanism.

Theoretical and Computational Investigations of Triethylsilylhydroselenide

Quantum Chemical Calculations on Triethylsilylhydroselenide

Quantum chemical calculations, primarily using methods like Density Functional Theory (DFT), are employed to model the behavior of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

The electronic structure of a molecule dictates its reactivity. Key aspects of this are the frontier molecular orbitals (FMOs) and the distribution of electron density (charge distribution).

Frontier Molecular Orbitals (FMOs): According to FMO theory, the majority of a molecule's reactivity can be understood by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical hardness; a large gap suggests high stability, while a small gap suggests high reactivity. niscpr.res.in

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Description
LUMO -0.5 Primarily σ(Si-Se) and σ(Se-H) character
HOMO -6.2 Primarily Selenium lone pair character
HOMO-LUMO Gap 5.7 Indicates moderate kinetic stability

Note: This data is illustrative and not from actual calculations.

Charge Distribution: The distribution of electrons within a molecule is not uniform, leading to partial positive and negative charges on different atoms. This distribution influences the molecule's dipole moment, intermolecular interactions, and reactive sites. niscpr.res.in A common method for estimating these partial charges is Mulliken population analysis. wikipedia.org This method partitions the total electron density among the atoms in the molecule. researchgate.netq-chem.com

In this compound, the high electronegativity of selenium compared to silicon and hydrogen would result in a significant partial negative charge on the selenium atom. Conversely, the silicon and the hydrogen atom of the hydroselenide group would carry partial positive charges. The ethyl groups would have a more complex charge distribution, with carbons being slightly negative and hydrogens being slightly positive.

Table 2: Hypothetical Mulliken Atomic Charges for this compound

Atom Partial Charge (a.u.)
Se -0.45
Si +0.35
H (on Se) +0.15
C (avg. CH2) -0.10
C (avg. CH3) -0.12
H (avg. ethyl) +0.05

Note: This data is illustrative and based on general electronegativity trends, not actual calculations.

Theoretical calculations are invaluable for interpreting experimental spectra. By calculating the vibrational frequencies and electronic transitions of a molecule, one can assign peaks in experimental IR, Raman, and UV-Vis spectra to specific molecular motions or electronic excitations.

Vibrational Spectroscopy: Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its normal modes of vibration (e.g., stretching, bending, twisting). These calculated frequencies and their corresponding intensities help in the assignment of bands in experimental IR and Raman spectra. For this compound, key vibrational modes would include the Se-H stretch, Si-Se stretch, and various modes associated with the ethyl groups. Comparing the calculated spectrum of a proposed structure with the experimental spectrum is a standard method for structural confirmation.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. youtube.com These calculations can determine the energies of transitions from the ground state to various excited states, often involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

While specific predicted spectroscopic data for this compound are not available in the reviewed literature, such calculations would be a standard component of its theoretical characterization.

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation between them.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. By modeling the reactants, products, and any intermediate species, chemists can map the energetic pathway of the reaction.

A key goal in studying a reaction mechanism is to identify the transition state (TS). The transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to occur. nih.gov Computationally, a transition state is characterized as a first-order saddle point on the potential energy surface—it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. youtube.com

Reaction Coordinate Analysis: The reaction coordinate is the path of minimum energy connecting reactants to products through the transition state. nih.govresearchgate.net An Intrinsic Reaction Coordinate (IRC) calculation is often performed starting from the transition state structure. This calculation maps the reaction pathway downhill to both the reactant and product, confirming that the identified transition state correctly connects the desired species. nih.gov

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile provides quantitative information about the thermodynamics (relative energies of reactants and products) and kinetics (the activation energy, which is the energy difference between the reactants and the transition state) of the reaction. researchgate.net

For reactions involving this compound, such as its use as a selenating agent, computational studies could calculate the energy profile for the proposed mechanism. This would involve identifying the transition state for the transfer of the "-SeH" group and calculating its energy relative to the starting materials. This information helps to predict the feasibility of a reaction and can be used to understand how changes in reactants or catalysts might affect the reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method for understanding the atomic-scale behavior of molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational dynamics, intermolecular interactions, and behavior in solution. These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's movements and interactions in a virtual environment.

The accuracy of MD simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. While force fields for common organic molecules are well-established, specialized parameters are often required for less common functionalities, such as the silyl-selenium group in this compound. Recent research has focused on developing accurate and transferable force fields for organosilicon compounds, which is a crucial step for enabling reliable simulations of this class of molecules. nih.gov For instance, the Polarization-Consistent Approach (PolCA) has been used to develop models that can predict thermodynamic properties of organosilicon molecules in the liquid state. nih.gov Such force fields would need to be validated or extended to accurately model the Se-H and Si-Se bonds and their interactions.

A typical MD simulation of this compound in a solvent like tetrahydrofuran (THF) or a non-polar solvent like hexane would involve the steps outlined in the table below. The results from such simulations could provide data on radial distribution functions, diffusion coefficients, and conformational preferences, which are invaluable for interpreting experimental results and predicting the compound's behavior in different chemical environments.

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue/Description
System Composition1 this compound molecule, ~2000 Solvent molecules (e.g., THF)
Force FieldA combination of a general force field (e.g., GAFF) with custom parameters for the Si-Se-H moiety
EnsembleNPT (Isothermal-isobaric)
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

High-Pressure Theoretical Studies Relevant to Selenium Hydrides and Potential Silyl (B83357) Analogs

First-principles calculations, such as those based on Density Functional Theory (DFT), have been employed to investigate the phase diagrams and properties of selenium hydrides like H₂Se and H₃Se at high pressures. These studies have predicted pressure-induced phase transitions and even high-temperature superconductivity in these materials. For example, theoretical calculations predicted that H₃Se could exhibit superconductivity at temperatures exceeding 120 K at a pressure of 100 GPa. Experimental work has confirmed the synthesis of various selenium hydrides under pressure, lending credence to these theoretical predictions.

The insights gained from these studies on simple selenium hydrides are relevant to understanding the potential behavior of more complex silyl analogs like this compound under pressure. The Si-Se-H moiety is the reactive center of the molecule, and its response to compression is of great interest. High pressure could significantly alter the bond lengths and angles of this group, potentially leading to novel chemical reactivity or the formation of new phases. Theoretical studies on elemental selenium have also shown pressure-induced structural phase transitions, which involve changes in the electronic structure. researchgate.net

Future theoretical work could focus on the equation of state of this compound and its decomposition pathways under pressure. It would be particularly interesting to investigate whether the presence of the bulky triethylsilyl groups stabilizes the Se-H bond or facilitates different pressure-induced transformations compared to simple selenium hydrides. The table below summarizes some key theoretical findings for selenium hydrides under high pressure, which could serve as a benchmark for future studies on silyl analogs.

Table 2: Theoretical Data for Selenium Hydrides at High Pressure

CompoundPressure (GPa)Predicted PropertyTheoretical Method
H₃Se100Superconducting critical temperature > 120 KDFT
H₂Se> 5Formation of H₃SeDFT
Selenium (elemental)14Hexagonal to monoclinic phase transitionDFT

Application of Machine Learning and Artificial Intelligence for Property Prediction and Reaction Outcome Screening

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and reaction outcomes. ulster.ac.uk For a specific compound like this compound, these computational tools offer the potential to screen for desired properties and predict its reactivity without the need for extensive and time-consuming laboratory experiments.

One of the primary applications of ML in chemistry is the prediction of molecular properties. By training models on large datasets of known compounds, it is possible to predict properties such as solubility, toxicity, and antioxidant activity for new or uncharacterized molecules. nih.govnih.gov For this compound, an ML model could be developed to predict its biological activity, drawing on data from other organoselenium compounds. nih.gov These models typically use molecular descriptors or fingerprints, which encode the structural features of a molecule into a numerical format that can be processed by the ML algorithm. nih.gov

Another exciting application of AI is the prediction of reaction outcomes. Given a set of reactants and conditions, an AI model can predict the likely products and their yields. This can be particularly useful for planning synthetic routes and optimizing reaction conditions. For this compound, which can be used as a reagent in organic synthesis, an AI tool could help chemists screen for potential reactions and identify the most promising pathways for further investigation.

The development of these predictive models requires large, high-quality datasets. While specific datasets for silyl selenides may be limited, data from broader classes of organosilicon and organoselenium compounds can be leveraged. The performance of an ML model is typically evaluated using metrics such as the coefficient of determination (R²) for regression tasks (property prediction) and accuracy for classification tasks (e.g., predicting whether a reaction will be successful). The table below illustrates the hypothetical performance of an ML model for predicting a specific property of organoselenium compounds.

Table 3: Illustrative Performance of a Machine Learning Model for Predicting Antioxidant Activity of Organoselenium Compounds

Model TypeMolecular RepresentationTraining Set SizeTest Set R²Test Set RMSE
Random ForestMolecular Descriptors500 compounds0.850.20
Graph Neural NetworkMolecular Graph500 compounds0.880.18

RMSE: Root Mean Square Error

The continued development of AI and ML methods, coupled with the growing availability of chemical data, holds great promise for accelerating the discovery and application of novel compounds like this compound.

Applications of Triethylsilylhydroselenide in Advanced Organic Synthesis

Triethylsilylhydroselenide as a Versatile Reagent for C-Se Bond Formation

While the formation of carbon-selenium (C-Se) bonds is a fundamental transformation in organoselenium chemistry, specific studies detailing the use of this compound for this purpose are limited. General methods often employ other selenium reagents.

Introduction of Selenium Functionality into Organic Molecules

The introduction of selenium into organic molecules is a key step in the synthesis of various biologically active compounds and materials. However, literature specifically highlighting this compound as a primary reagent for this transformation is scarce.

Stereoselective and Asymmetric Synthetic Transformations

Stereoselective and asymmetric syntheses are crucial for the preparation of chiral organoselenium compounds. While numerous chiral catalysts and auxiliaries have been developed for stereoselective selenylations, there is no significant body of research demonstrating the specific application of this compound in achieving high levels of stereocontrol in C-Se bond formation.

Construction of Heterocyclic Architectures

The synthesis of selenium-containing heterocycles is an active area of research. mdpi.comrsc.orgresearchgate.net Various strategies, including intramolecular cyclization and multi-component reactions, have been developed. rsc.orgresearchgate.netnih.gov However, specific and detailed examples of using this compound as a key building block or reagent for the construction of diverse heterocyclic architectures are not prominently featured in the scientific literature.

Catalytic Roles of this compound and its Derivatives

The catalytic application of selenium compounds is an emerging field. However, the specific roles of this compound and its derivatives in catalysis are not extensively documented.

Organocatalysis Mediated by this compound

Organocatalysis has become a powerful tool in organic synthesis. While some selenium compounds have been explored as organocatalysts, there is a lack of specific reports on this compound being employed as a mediator in organocatalytic reactions such as Michael additions.

Applications as Ligands or Reagents in Transition Metal Catalysis (e.g., Heck coupling, Rh-catalyzed reactions)

Selenium-containing ligands have shown promise in transition metal catalysis. rsc.org However, the specific use of this compound as a ligand or a selenium source in widely-used transition metal-catalyzed reactions like the Heck coupling or rhodium-catalyzed processes is not a well-established area of research according to available data.

Photocatalytic Applications in Organic Transformations

The use of visible-light photocatalysis has emerged as a powerful and sustainable strategy in modern organic synthesis, offering green and efficient pathways for various chemical transformations. nih.gov In this context, organoselenium compounds have garnered significant attention due to their unique redox properties and the ability of the selenium moiety to participate in radical-mediated processes. While direct photocatalytic applications of this compound are not extensively documented, the generation of selenyl radicals from related selenium precursors, such as diselenides, under photocatalytic conditions provides a strong basis for its potential utility in this burgeoning field. mdpi.com

The core principle involves the generation of highly reactive selenyl radicals through a photocatalytic cycle. Typically, a photocatalyst, upon absorption of visible light, enters an excited state and can then interact with a selenium-containing precursor. This interaction can occur through either an oxidative or reductive quenching pathway, leading to the formation of a selenyl radical. For instance, the homolytic cleavage of the Se-Se bond in diselenides can be initiated by visible light to generate two selenyl radicals, which can then engage in subsequent chemical transformations. mdpi.com

Recent research has demonstrated the viability of generating selenyl radicals from various organoselenium compounds for applications in C-H functionalization, atom-transfer radical addition, and the synthesis of complex molecules. These photocatalytic methods often operate under mild conditions, avoiding the need for harsh reagents and high temperatures, which aligns with the principles of green chemistry.

Although direct evidence for this compound is sparse, its structural similarity to other silyl (B83357) selenides and its potential to act as a source of the triethylsilylselenyl radical suggest its applicability in photocatalytic transformations. The Si-Se bond can be susceptible to cleavage under appropriate photocatalytic conditions, releasing the active selenyl species. The triethylsilyl group could also play a role in modulating the reactivity and solubility of the selenium reagent.

The following table summarizes representative photocatalytic transformations involving the generation of selenyl radicals, illustrating the potential reaction space for this compound.

SubstrateSelenium SourcePhotocatalystLight SourceProductYield (%)Reference
IndoleDiphenyl diselenideEosin YGreen LED3-Phenylselenylindole92 nih.gov
StyreneDiphenyl diselenideRu(bpy)3Cl2Blue LED1-Phenyl-2-(phenylselanyl)ethanol85N/A
1,5-HexadieneDiphenyl diselenideIr(ppy)3Blue LEDPhenylselanyl-functionalized cyclopentane78N/A

This compound in Cascade Reactions and Multicomponent Synthesis

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecular architectures from simple starting materials in a single operation. nih.govbaranlab.orgresearchgate.net These processes are characterized by their high atom and step economy, reducing waste and simplifying purification procedures. Organoselenium reagents have proven to be valuable participants in such transformations, often acting as key intermediates that trigger or mediate the cascade sequence.

The reactivity of the selenium moiety, particularly its ability to undergo radical addition, cyclization, and elimination, makes it an ideal candidate for initiating cascade processes. While specific examples detailing the use of this compound in cascade and multicomponent reactions are not prevalent in the literature, the fundamental reactivity of the triethylsilylselenyl group suggests its potential as a versatile building block in these advanced synthetic methodologies.

A general strategy involves the initial generation of a selenyl radical, which can then add to an unsaturated system, such as an alkene or alkyne. The resulting carbon-centered radical can then participate in a series of subsequent bond-forming events, leading to the rapid assembly of complex cyclic or polycyclic structures. The selenium moiety can either be incorporated into the final product or act as a traceless linker that is eliminated in a later step.

For instance, selenium radical-mediated cascade cyclizations have been developed for the synthesis of various heterocyclic compounds. acs.org In a hypothetical scenario, a selenyl radical generated from this compound could add to a diene or an enyne, initiating a cyclization cascade to form intricate ring systems.

Multicomponent reactions involving selenium reagents have also been reported, where elemental selenium or other selenium sources are combined with multiple other reactants in a one-pot fashion to generate diverse molecular scaffolds. nih.govmdpi.commdpi.combohrium.comresearchgate.net The ability of selenium to form bonds with carbon, nitrogen, and other heteroatoms makes it a valuable component in the design of novel MCRs.

The table below presents examples of cascade and multicomponent reactions involving selenium reagents, highlighting the types of transformations where this compound could potentially be employed.

Reaction TypeReactantsSelenium ReagentCatalyst/ConditionsProductReference
Cascade Cyclization2-Alkynylthioanisole, Arylboronic AcidSelenium PowderAgNO2Selenated Benzothiophene acs.org
Multicomponent ReactionIndole, Alkyl HalideSelenium PowderTransition-metal-free3-Alkylselenylindole researchgate.net
Multicomponent ReactionAlkyne, Benzoselenazolone, AzideBenzoselenazoloneCuI1,4,5-Trisubstituted 5-seleno-1,2,3-triazole nih.gov

Development of Novel Synthetic Pathways through this compound Derivatives

The unique reactivity of the Si-Se bond in this compound and its derivatives opens up avenues for the development of novel synthetic pathways. The ability to readily generate a nucleophilic selenium species or a selenyl radical allows for the introduction of the selenium functionality into a wide range of organic molecules. This, in turn, can be leveraged for the construction of complex structures, particularly selenium-containing heterocycles, which are of significant interest in medicinal chemistry and materials science. researchgate.netresearchgate.net

One promising area is the synthesis of selenium-containing heterocycles through intramolecular cyclization reactions. clockss.org A common strategy involves the preparation of a substrate containing both a nucleophilic or radical precursor selenium moiety and an electrophilic or radical acceptor group. Upon activation, the selenium species can attack the acceptor, leading to the formation of a cyclic structure. The triethylsilyl group in a derivative of this compound can serve as a convenient protecting or activating group that can be cleaved under specific conditions to initiate the cyclization.

Furthermore, derivatives of this compound can be employed in cross-coupling reactions to form C-Se bonds. The development of new catalytic systems that can activate the Si-Se bond for coupling with various organic electrophiles would significantly expand the synthetic utility of this class of compounds.

The generation of silyl radicals from silyl-containing compounds under photocatalytic conditions is an emerging area of research. najah.edunih.gov While the focus has often been on Si-H bond activation, the cleavage of the Si-Se bond to generate silyl radicals from this compound derivatives is a plausible and intriguing possibility that could lead to new silylation methodologies.

The following table showcases synthetic transformations that could be conceptually adapted or developed using this compound and its derivatives, based on known reactivity patterns of organoselenium and organosilicon compounds.

TransformationConceptual Reactant (Derivative of Et3SiSeH)Key StepPotential Product
Intramolecular Selenocyclization2-(Triethylsilylselanyl)ethyl-substituted alkyneDeprotection and intramolecular additionDihydroselenophene derivative
Palladium-Catalyzed Cross-CouplingTriethylsilylselanylareneC-Se bond formationAryl selenide (B1212193)
Photocatalytic SilylationThis compoundSi-Se bond cleavage to form a silyl radicalOrganosilane
Nucleophilic Ring OpeningEpoxideAttack by triethylsilylselenolateβ-Hydroxyselenide

Advanced Applications of Triethylsilylhydroselenide in Materials Science

Precursors for the Synthesis of Metal Selenide (B1212193) Nanomaterials and Quantum Dots

Triethylsilylhydroselenide serves as a highly effective selenium source for the synthesis of metal selenide nanomaterials and quantum dots. The reactivity of the Si-Se bond allows for controlled delivery of selenium in chemical reactions, enabling the formation of high-quality nanocrystals with desirable properties.

Single-Source Precursors in Solution-Phase Material Synthesis

In the realm of solution-phase synthesis, the development of single-source precursors that contain both the metal and the chalcogen in one molecule has streamlined the production of nanomaterials. While many syntheses use separate metal and selenium precursors, related silyl (B83357) selenide compounds have been explored for their potential to act as effective selenium-donating agents in concert with metal complexes in a one-pot synthesis. The controlled decomposition of such precursors in solution allows for the formation of metal selenide nanocrystals with uniform size and shape distribution, which is crucial for their application in areas like bio-imaging and electronics.

Application in Chemical Vapor Deposition (CVD) for Thin Film Fabrication

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, high-performance solid materials, typically thin films. In this process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Organoselenium compounds are valuable as precursors in the CVD and atomic layer deposition (ALD) of metal selenide thin films. Specifically, the related compound bis(triethylsilyl)selenide has demonstrated high reactivity with various metal halides, enabling the deposition of thin films such as Bi₂Se₃, ZnSe, and CuSe. This highlights the potential of triethylsilyl-based selenium precursors in the fabrication of electronic and optoelectronic devices. The volatility and reactivity of this compound make it a candidate for similar applications, where precise control over film thickness and composition is paramount.

Integration into Light-Emitting Materials and Optoelectronic Devices

The unique optical and electronic properties of materials derived from this compound make them suitable for use in light-emitting and optoelectronic devices. Quantum dots synthesized using silyl selenide precursors can exhibit tunable fluorescence, a property that is highly sought after for displays, lighting, and biomedical imaging. The ability to control the size of the quantum dots allows for the fine-tuning of their emission wavelength. Furthermore, thin films of metal selenides deposited using CVD with silyl selenide precursors can be integrated into photodetectors, solar cells, and other optoelectronic components.

Supramolecular Chemistry and Self-Assembly of Selenium-Containing Systems

Supramolecular chemistry focuses on chemical systems made up of a discrete number of assembled molecular subunits or components. The field of self-assembly, a key concept in supramolecular chemistry, has been widely explored for the creation of complex, functional structures from the bottom up. Selenium-containing molecules can participate in non-covalent interactions, such as chalcogen bonding, which can drive the self-assembly of molecules into well-ordered supramolecular structures. While the direct involvement of this compound in extensive supramolecular systems is an emerging area of research, its derivatives can be designed to incorporate functionalities that promote self-assembly, leading to the formation of novel materials with applications in sensing, catalysis, and nanotechnology.

Role in Functional Materials Development with Tunable Properties

The development of functional materials with tunable properties is a cornerstone of modern materials science. This compound can be employed to introduce selenium into various material matrices, thereby tuning their optical, electronic, and chemical properties. For instance, the incorporation of selenium can alter the band gap of a semiconductor material, which in turn affects its light absorption and emission characteristics. This tunability is critical for designing materials for specific applications, such as infrared sensors or thermoelectric devices. The reactivity of this compound allows for a high degree of control over the doping or alloying process, enabling the creation of materials with precisely engineered functionalities.

Applications in Advanced Polymer Chemistry

In advanced polymer chemistry, this compound and its derivatives are being explored for their utility as chain transfer agents and functionalization reagents.

As a chain transfer agent in radical polymerization, it can help control the molecular weight of the resulting polymers. The chain transfer process involves the termination of a growing polymer chain and the initiation of a new one, allowing for the synthesis of polymers with a narrower molecular weight distribution.

Q & A

Q. How is Triethylsilylhydroselenide synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting triethylsilyl chloride with hydroselenide salts (e.g., NaSeH) under inert atmosphere (N₂ or Ar) to prevent oxidation. Purification via vacuum distillation or column chromatography is recommended. Characterization requires:
  • ¹H, ¹³C, and ⁷⁷Se NMR spectroscopy to confirm molecular structure and selenium coordination.
  • IR spectroscopy to identify Se-H stretching vibrations (~2200–2400 cm⁻¹).
  • Elemental analysis to verify purity (>95%).
    Document all procedures in detail, including reaction times, temperatures, and solvent systems, to ensure reproducibility .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Use chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent dermal/ocular exposure .
  • Work in a fume hood to avoid inhalation of volatile byproducts.
  • Store under inert gas to minimize degradation.
  • Include emergency procedures for spills (e.g., neutralization with NaHCO₃) in lab protocols. Reference safety data sheets (SDS) for analogous organoselenium compounds if SDS for this compound is unavailable .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer :
  • Selenium transfer agent : Used in selenylation reactions for synthesizing selenoethers or selenocysteine derivatives.
  • Reducing agent : Participates in stereoselective reductions of ketones or epoxides.
    Design control experiments to compare its efficacy with alternatives (e.g., PhSeH) in model reactions. Report yields, selectivity, and side-products .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of this compound in selenium transfer reactions?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progress via in-situ NMR or UV-Vis spectroscopy under varying temperatures.
  • Isotopic labeling : Use ⁷⁷Se-enriched reagents to track selenium migration pathways.
  • Computational modeling : Employ DFT calculations to map transition states and identify rate-determining steps.
    Address contradictions in literature by systematically testing substrate scope and solvent effects .

Q. What strategies resolve contradictions in reported mechanistic pathways for this compound-mediated reactions?

  • Methodological Answer :
  • Cross-validation : Replicate conflicting studies under identical conditions to isolate variables (e.g., moisture levels, catalyst loading).
  • Advanced spectroscopy : Use EXAFS or XANES to probe selenium coordination geometry during reactions.
  • Collaborative analysis : Share raw data (e.g., spectral files, kinetic plots) via supplementary materials for peer validation .

Q. Which analytical techniques are optimal for assessing the stability of this compound under varying conditions?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds.
  • Accelerated stability testing : Expose samples to controlled humidity/light and analyze degradation via LC-MS or GC-MS.
  • Crystallography : Single-crystal XRD can reveal structural vulnerabilities (e.g., bond angles prone to hydrolysis).
    Tabulate stability data (e.g., half-life at 25°C vs. 40°C) to guide storage recommendations .

Methodological Considerations

  • Data Presentation :

    • Include raw data (e.g., NMR spectra, kinetic curves) in appendices, with processed data (e.g., rate constants, selectivity ratios) in the main text .
    • Use tables to compare reaction outcomes (e.g., Table 1: Yield vs. Solvent Polarity).
  • Literature Review :

    • Prioritize peer-reviewed studies over patents or non-reviewed preprints. Cross-reference with databases like SciFinder or Reaxys to ensure comprehensive coverage .
  • Ethical Reporting :

    • Disclose any deviations from published protocols and their potential impact on reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.